molecular formula C11H11FN2O B1528682 3-(2-Fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine CAS No. 1250034-13-9

3-(2-Fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine

Cat. No. B1528682
CAS RN: 1250034-13-9
M. Wt: 206.22 g/mol
InChI Key: KNAHGVURIWXUJW-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine (FMOMA) is a chemical compound with a wide range of applications in scientific research. It is a fluoro-substituted amine that has been used in the synthesis of various compounds and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.

Scientific Research Applications

Imaging and Diagnostic Applications

A study by Brier et al. (2022) explored the use of a radiotracer targeting the sphingosine-1-phosphate receptor 1 (S1PR1) for evaluating inflammation in clinical populations. The radiotracer, developed for positron emission tomography (PET), demonstrated safety and effectiveness in brain uptake correlating with S1PR1 RNA expression, suggesting its utility in diagnosing and studying inflammatory diseases (Brier et al., 2022).

Metabolism and Pharmacokinetics

Renzulli et al. (2011) conducted a study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, highlighting the compound's extensive metabolism and the identification of unique metabolites. This research provides insights into the metabolic pathways and pharmacokinetics of compounds related to 3-(2-Fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine, offering a foundation for developing similar therapeutic agents (Renzulli et al., 2011).

Therapeutic Potential and Safety

The safety and efficacy of novel compounds are paramount in drug development. Studies such as those by Schleussner et al. (1981), investigating the cardiac and vascular effects of midazolam during anesthesia induction, provide critical data on the hemodynamic impacts of related compounds. These findings are essential for understanding the therapeutic potential and safety profile of new pharmaceuticals, including those based on the structure of 3-(2-Fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine (Schleussner et al., 1981).

Exposure and Carcinogenicity Studies

Research on exposure to carcinogenic heterocyclic amines in food and their potential health impacts, such as studies by Wakabayashi et al. (1993) and Nagao et al. (1996), underscores the importance of understanding the biological effects of chemical compounds. These studies contribute to the broader field of chemical safety and risk assessment, relevant to compounds like 3-(2-Fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine by providing insights into exposure risks and mechanisms of action (Wakabayashi et al., 1993); (Nagao et al., 1996).

properties

IUPAC Name

3-(2-fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c1-6-3-4-9(12)8(5-6)10-7(2)11(13)15-14-10/h3-5H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAHGVURIWXUJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=NOC(=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1250034-13-9
Record name 3-(2-fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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